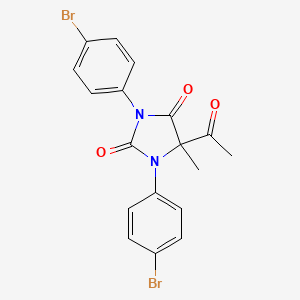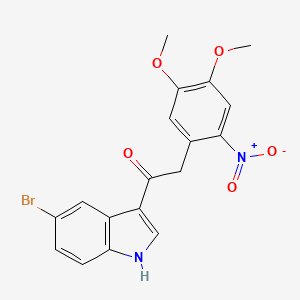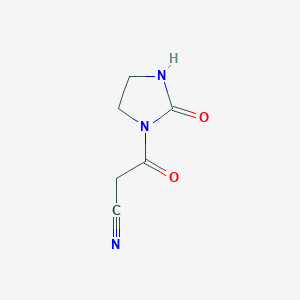
3-Oxo-3-(2-oxoimidazolidin-1-yl)propanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Oxo-3-(2-oxoimidazolidin-1-yl)propanenitrile is a chemical compound with the molecular formula C6H7N3O2 It is known for its unique structure, which includes an imidazolidinone ring and a nitrile group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-Oxo-3-(2-oxoimidazolidin-1-yl)propanenitrile can be synthesized through a cyanoacetylation reaction. One common method involves the reaction of cyanoacetic acid with acetic anhydride to form a cyanoacetylating reagent. This reagent is then reacted with 2-imidazolidone to produce this compound . The reaction conditions typically include the use of a solvent such as acetonitrile and a strong base to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial production may involve more stringent purification processes to ensure the compound meets the required specifications for its intended applications.
Analyse Chemischer Reaktionen
Types of Reactions
3-Oxo-3-(2-oxoimidazolidin-1-yl)propanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrile group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or alcohols can react with the nitrile group under basic conditions.
Major Products
Oxidation: Oxidized derivatives with additional oxo groups.
Reduction: Amino derivatives where the nitrile group is converted to an amine.
Substitution: Substituted imidazolidinone derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
3-Oxo-3-(2-oxoimidazolidin-1-yl)propanenitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.
Biology: The compound has been studied for its potential antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of 3-Oxo-3-(2-oxoimidazolidin-1-yl)propanenitrile involves its interaction with specific molecular targets. In biological systems, the compound may inhibit certain enzymes or disrupt cellular processes by binding to active sites or interacting with cellular membranes. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Imidazolidone: A precursor in the synthesis of 3-Oxo-3-(2-oxoimidazolidin-1-yl)propanenitrile.
Cyanoacetic Acid: Used in the cyanoacetylation reaction to produce the compound.
Thiosemicarbazide: Another nitrogenated compound used in similar synthetic routes.
Uniqueness
This compound is unique due to its combination of an imidazolidinone ring and a nitrile group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
7468-63-5 |
|---|---|
Molekularformel |
C6H7N3O2 |
Molekulargewicht |
153.14 g/mol |
IUPAC-Name |
3-oxo-3-(2-oxoimidazolidin-1-yl)propanenitrile |
InChI |
InChI=1S/C6H7N3O2/c7-2-1-5(10)9-4-3-8-6(9)11/h1,3-4H2,(H,8,11) |
InChI-Schlüssel |
YBJJXBIUYRJSGT-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(C(=O)N1)C(=O)CC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(Spiro[2.5]octan-6-yl)propiolic acid](/img/structure/B14003240.png)
![Methyl 2-[[2-(bis(methoxycarbonylmethyl)amino)cyclopropyl]-(methoxycarbonylmethyl)amino]acetate](/img/structure/B14003245.png)

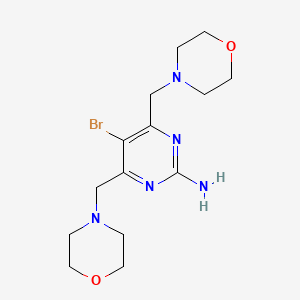


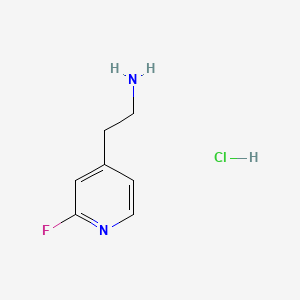
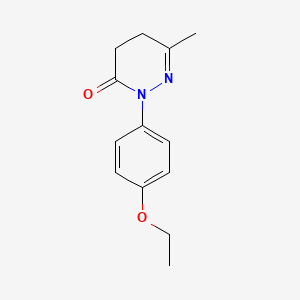

![N-[4-(aminomethyl)phenyl]-2-(3-chlorophenoxy)acetamide](/img/structure/B14003291.png)
